1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride

Catalog No.
S14142396
CAS No.
M.F
C13H25ClN2O
M. Wt
260.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylprop...

Product Name

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride

IUPAC Name

1-(1,8-diazaspiro[4.5]decan-1-yl)-2,2-dimethylpropan-1-one;hydrochloride

Molecular Formula

C13H25ClN2O

Molecular Weight

260.80 g/mol

InChI

InChI=1S/C13H24N2O.ClH/c1-12(2,3)11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H

InChI Key

IIXRTFDMNYKGAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC12CCNCC2.Cl

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a diaza (two nitrogen atoms) and a spiro configuration that connects two non-linear carbon chains. The compound has the molecular formula C8_{8}H16_{16}Cl2_{2}N2_{2}O and a molecular weight of approximately 227.131 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .

Due to its functional groups. Notably, it may undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the diazaspiro structure can act as nucleophiles in reactions with electrophiles.
  • Acylation reactions: The ketone functional group can react with nucleophiles to form acyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, particularly affecting the ketone group.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in pharmaceuticals and materials science.

The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the spirocyclic structure: This may involve cyclization reactions starting from simpler precursors containing both nitrogen and carbon functionalities.
  • Acylation: The introduction of the ketone group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Hydrochloride salt formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Specific protocols can vary based on available reagents and desired purity levels.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Material Science: Its properties may allow for applications in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride interacts with biological systems:

  • Binding studies: These studies can assess how the compound binds to various receptors or enzymes, providing insights into its mechanism of action.
  • Pharmacokinetic studies: Understanding absorption, distribution, metabolism, and excretion (ADME) is essential for evaluating its therapeutic potential.
  • Toxicological assessments: Evaluating safety profiles through toxicity studies helps determine suitable dosage levels for therapeutic use.

Several compounds share structural similarities with 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride, including:

Compound NameCAS NumberSimilarity Index
2,8-Diazaspiro[4.5]decane-1-one hydrochloride832710-65-30.97
2,7-Diazaspiro[4.5]decan-1-one hydrochloride1187173-43-80.94
2,8-Diazaspiro[4.5]decan-3-one561314-57-60.94
1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride1380300-63-90.91

These compounds exhibit similar structural motifs but may differ significantly in their biological activities and applications. The uniqueness of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride lies in its specific combination of functional groups and potential pharmacological properties that warrant further investigation.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

260.1655411 g/mol

Monoisotopic Mass

260.1655411 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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